3-Methyl-4-(pyrrolidin-1-yl)benzonitrile 3-Methyl-4-(pyrrolidin-1-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13416348
InChI: InChI=1S/C12H14N2/c1-10-8-11(9-13)4-5-12(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
SMILES: CC1=C(C=CC(=C1)C#N)N2CCCC2
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol

3-Methyl-4-(pyrrolidin-1-yl)benzonitrile

CAS No.:

Cat. No.: VC13416348

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4-(pyrrolidin-1-yl)benzonitrile -

Specification

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
IUPAC Name 3-methyl-4-pyrrolidin-1-ylbenzonitrile
Standard InChI InChI=1S/C12H14N2/c1-10-8-11(9-13)4-5-12(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Standard InChI Key ZECKAHRZLBRRTE-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C#N)N2CCCC2
Canonical SMILES CC1=C(C=CC(=C1)C#N)N2CCCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methyl-4-(pyrrolidin-1-yl)benzonitrile consists of a benzonitrile core substituted with a methyl group at position 3 and a pyrrolidin-1-yl group at position 4 (Figure 1). The pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom, contributes to the molecule’s conformational flexibility and potential for hydrogen bonding. The methyl group enhances hydrophobicity, which may influence bioavailability and membrane permeability .

Table 1: Key physicochemical properties of 3-methyl-4-(pyrrolidin-1-yl)benzonitrile

PropertyValue
Molecular formulaC₁₂H₁₅N₂
Molecular weight187.26 g/mol
Hydrogen bond donors0
Hydrogen bond acceptors3 (nitrile, pyrrolidine N)
LogP (estimated)2.1–2.5

Note: Data inferred from structurally analogous compounds .

Synthetic Strategies

Reductive Amination

A common route for synthesizing benzonitrile derivatives involves reductive amination. For example, 4-(pyrrolidin-3-yl)benzonitrile analogs are synthesized via condensation of 4-formylbenzonitrile with pyrrolidine derivatives under basic conditions, followed by reduction . Applying this method to 3-methyl-4-aminobenzonitrile could yield the target compound, though regioselectivity challenges may arise due to steric hindrance from the methyl group .

Palladium-Catalyzed Coupling

Applications in Drug Discovery

Epigenetic Therapy

LSD1 inhibitors are emerging as promising agents for AML treatment. In THP-1 leukemia cells, 4-(pyrrolidin-3-yl)benzonitrile derivatives upregulated CD86 expression—a biomarker of differentiation—at nanomolar concentrations . The methyl substitution in 3-methyl-4-(pyrrolidin-1-yl)benzonitrile could enhance metabolic stability, addressing limitations of earlier analogs.

Central Nervous System (CNS) Targets

Pyrrolidine scaffolds are prevalent in CNS drugs due to their ability to cross the blood-brain barrier. For instance, GlyT1 inhibitors featuring pyrrolidine moieties exhibit antidepressant and antipsychotic effects . The nitrile group in 3-methyl-4-(pyrrolidin-1-yl)benzonitrile may engage in dipole interactions with neuronal receptors, warranting exploration in neuropharmacology.

Challenges and Future Directions

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